4-(Pyridin-3-yl)thiazol-2-amine hydrobromide

描述

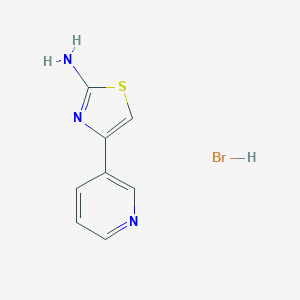

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide is a compound that features a thiazole ring substituted with a pyridine moiety at the 4-position and an amine group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide typically involves the Hantzsch thiazole synthesis. This method includes the condensation of a β-keto ester with a thiourea derivative in the presence of a brominating agent. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

化学反应分析

Functionalization at the Thiazole 2-Amine Group

The primary amine at the 2-position undergoes nucleophilic reactions, including:

Alkylation

Reaction with aldehydes or alkyl halides forms secondary or tertiary amines. For example, condensation with 3-methylbenzaldehyde followed by NaBH₄ reduction yields N-benzyl derivatives .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reductive amination | 3-Methylbenzaldehyde, THF, NaBH₄ | N-(3-methylbenzyl) derivative | 22% |

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides. For instance, chloroacetyl chloride generates N-acyl derivatives under basic conditions .

Nitration and Sulfonation

Limited data exists, but analogous thiazoles show moderate reactivity under strong acidic conditions .

Metal-Catalyzed Coupling Reactions

The pyridine and thiazole rings participate in cross-coupling reactions:

Buchwald–Hartwig Amination

Palladium-catalyzed coupling with aryl halides introduces substituents at the thiazole 2-position .

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | Pd(OAc)₂, Xantphos | N-(pyridin-2-yl) derivative | 65% |

Coordination Chemistry

The pyridine nitrogen and thiazole sulfur act as ligands for metal complexes. For example, coordination with Cu(II) or Fe(III) ions forms chelates with potential catalytic or bioactive properties .

Acid-Base Reactions

The hydrobromide salt dissociates in aqueous solutions, releasing the free base. Neutralization with NaOH or NH₄OH regenerates the amine .

Biological Activity-Driven Modifications

Derivatives of this compound are explored for medicinal applications:

科学研究应用

Medicinal Chemistry and Anticancer Activity

One of the most significant applications of 4-(pyridin-3-yl)thiazol-2-amine derivatives is their role as inhibitors of histone demethylases, particularly the JmjC KDM (lysine demethylase) family. These enzymes play critical roles in the regulation of gene expression and are implicated in various cancers.

Histone Demethylase Inhibition

Research indicates that derivatives of 4-(pyridin-3-yl)thiazol-2-amine have been identified as potent inhibitors of KDM4 and KDM5 subfamilies. For instance, a study reported that certain analogs demonstrated IC50 values in the low micromolar range against these enzymes, indicating strong inhibitory activity . The structure-based optimization of these compounds has led to the development of selective inhibitors that could potentially serve as therapeutic agents for cancer treatment.

| Compound | KDM4A IC50 (μM) | KDM5B IC50 (μM) |

|---|---|---|

| 15 | 0.200 | 0.012 |

| 7d | 17.0 | Not specified |

These findings suggest that the incorporation of specific substituents can enhance the potency and selectivity of these compounds against particular KDMs, which are crucial for cancer cell proliferation .

Neuropharmacology

Another promising application of 4-(pyridin-3-yl)thiazol-2-amine derivatives is in neuropharmacology, particularly concerning prion diseases. Compounds derived from this scaffold have shown potential in targeting prion proteins associated with neurodegenerative disorders.

Antiprion Activity

In studies focused on neuroblastoma cells, certain derivatives exhibited improved pharmacokinetic properties, such as stability in liver microsomes and oral bioavailability . For example, one derivative demonstrated a significant ability to penetrate the blood-brain barrier while maintaining activity against prion proteins, suggesting its potential for treating prion-related diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(pyridin-3-yl)thiazol-2-amine derivatives typically involves multi-step processes that allow for the introduction of various functional groups to enhance biological activity. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole and pyridine rings can lead to significant changes in potency and selectivity.

Synthetic Pathways

The synthesis often employs coupling reactions involving commercially available starting materials, which can be modified through various chemical transformations . This flexibility allows researchers to explore a wide range of analogs to optimize their pharmacological properties.

作用机制

The mechanism of action of 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The thiazole ring and pyridine moiety play crucial roles in these interactions, often forming hydrogen bonds or π-π stacking interactions with the target molecules .

相似化合物的比较

Similar Compounds

4-(Pyridin-4-yl)thiazol-2-amine: Similar structure but with the pyridine moiety at the 4-position.

4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Contains an imidazo[1,2-a]pyrimidine ring instead of a pyridine ring.

Uniqueness

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

生物活性

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide is a thiazole-derived compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by a thiazole ring substituted at the 2-position with an amine group and at the 4-position with a pyridine moiety. Its molecular formula is C10H9BrN2S, with a molecular weight of 273.16 g/mol. The presence of the pyridine and thiazole rings is crucial for its biological activity.

Research indicates that the biological activity of this compound primarily involves the following mechanisms:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Mycobacterium tuberculosis. The presence of the pyridine ring at the C-4 position is essential for its potency, as modifications to this position generally result in a loss of activity .

- Anticancer Activity : Studies have shown that derivatives of thiazole compounds can inhibit various cancer cell lines. For instance, compounds similar to 4-(Pyridin-3-yl)thiazol-2-amine have demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of histone demethylases (KDMs), which play a critical role in cancer progression. This inhibition can alter gene expression patterns associated with tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

Case Studies

- Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that this compound displayed significant antibacterial activity against M. tuberculosis, with selectivity indices indicating favorable therapeutic windows .

- Anticancer Potential : In vitro studies demonstrated that thiazole derivatives, including this compound, showed promising results in inhibiting cell growth in several cancer cell lines, including those resistant to conventional therapies. The mechanism was attributed to apoptosis induction and cell cycle arrest .

属性

IUPAC Name |

4-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S.BrH/c9-8-11-7(5-12-8)6-2-1-3-10-4-6;/h1-5H,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYPBNJDNPUSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590824 | |

| Record name | 4-(Pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147311-08-8 | |

| Record name | 4-(Pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。